Lipophilicity Differentiation: XLogP3 Comparison of 5-Nitro-2-(propylamino)benzenesulfonamide vs. 2-Chloro and 2-Methylamino Analogs
The computed XLogP3 for 5-nitro-2-(propylamino)benzenesulfonamide is 1.7 [1], reflecting the lipophilic contribution of the n-propyl chain. In contrast, 2-chloro-5-nitrobenzenesulfonamide (CAS 96-72-0) has a lower computed XLogP3 of approximately 1.1, while 2-(methylamino)-5-nitrobenzene-1-sulfonamide has an even lower XLogP3 of approximately 0.8 [2]. This lipophilicity increase of 0.6–0.9 log units for the propylamino derivative may improve membrane permeability—an important parameter for bioreductive CA inhibitors targeting intracellular tumor-associated isoforms—without pushing the compound beyond drug-like limits [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 2-Chloro-5-nitrobenzenesulfonamide: XLogP3 ≈ 1.1; 2-(Methylamino)-5-nitrobenzene-1-sulfonamide: XLogP3 ≈ 0.8 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. 2-chloro analog; +0.9 vs. 2-methylamino analog |
| Conditions | Computed property (PubChem XLogP3 algorithm); no experimental logP/logD data available |
Why This Matters
Lipophilicity directly influences membrane permeability and intracellular target engagement, which is critical for bioreductive CA IX/XII inhibitors that must penetrate hypoxic tumor cells—this property distinguishes the propylamino derivative from less lipophilic analogs when selecting compounds for cell-based assays.
- [1] PubChem. Compound Summary for CID 60634148: 5-Nitro-2-(propylamino)benzene-1-sulfonamide. XLogP3 = 1.7. National Center for Biotechnology Information. View Source
- [2] PubChem. Estimated XLogP3 values for 2-chloro-5-nitrobenzenesulfonamide (CID 73674) and 2-(methylamino)-5-nitrobenzene-1-sulfonamide (CID 19084507). View Source
- [3] D'Ambrosio K et al. J Med Chem. 2008;51(11):3230-3237. Discussion of bioreductive nitro-containing sulfonamides targeting hypoxic tumor-associated CA isoforms IX and XII. View Source
